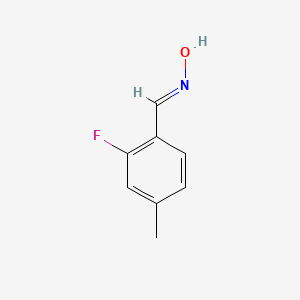

2-Fluoro-4-methylbenzaldehyde oxime

Description

The Significance of Benzaldehyde (B42025) Oximes in Synthetic Organic Transformations

Benzaldehyde oximes are a class of organic compounds featuring a C=N-OH functional group bonded to a benzene (B151609) ring. Their importance in synthetic organic chemistry is well-established, serving as critical intermediates in a multitude of reactions. wikipedia.org These include the Beckmann rearrangement to produce amides, the dehydration to form nitriles, and the synthesis of various heterocyclic compounds. wikipedia.org Their capacity to act as precursors to nitrones in 1,3-dipolar cycloaddition reactions further highlights their utility in constructing complex molecular frameworks. The versatility of the oxime group, in conjunction with the stability and reactivity of the aromatic ring, renders benzaldehyde oximes essential tools for organic chemists. khanacademy.org

Rationale for Investigating Substituted Aromatic Oximes: The Case of 2-Fluoro-4-methylbenzaldehyde (B137498) Oxime

The specific arrangement of substituents in 2-Fluoro-4-methylbenzaldehyde oxime is a result of intentional design to bestow unique properties upon the molecule. The fluorine atom at the ortho position relative to the oxime group significantly alters the electronic landscape of the aromatic ring due to its potent electron-withdrawing inductive effect. researchgate.net This can predictably influence the reactivity of both the oxime and the benzene ring.

Moreover, the methyl group at the para position offers a point for further chemical modifications and can impact the molecule's steric characteristics. The interplay between the fluoro and methyl groups establishes a distinct electronic and steric environment, making this particular oxime a compelling subject for studying the influence of substitution on reaction outcomes and for synthesizing highly specific target molecules. Product studies have demonstrated that the presence of electron-withdrawing groups on the benzene ring of benzaldehyde oximes tends to favor the formation of nitrile products in certain reactions. nih.govacs.org

Overview of Research Trajectories in Fluorinated Aromatic Compound Chemistry

The domain of fluorinated aromatic compound chemistry has undergone remarkable expansion in recent decades. The integration of fluorine into aromatic systems can profoundly modify a molecule's physical, chemical, and biological properties. researchgate.netnumberanalytics.com These modifications include improved metabolic stability, heightened lipophilicity, and altered pKa values. Such advantageous effects have propelled the extensive application of fluorinated aromatic compounds in pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnih.gov Current research in this arena is concentrated on devising innovative and efficient techniques for the selective introduction of fluorine atoms into aromatic rings and on probing the distinct reactivity of these fluorinated building blocks. numberanalytics.comcapes.gov.br

Contextualization of this compound within Fluorinated Organic Synthesis Paradigms

Within the framework of fluorinated organic synthesis, this compound functions as a pivotal intermediate. Its synthesis and subsequent chemical transformations open avenues to a broad spectrum of more elaborate fluorinated molecules. The existence of the reactive oxime functionality, in tandem with the specific substitution pattern on the aromatic ring, facilitates its application in the assembly of novel heterocyclic systems and other molecular scaffolds of interest in medicinal chemistry and materials science. The investigation of this compound enriches the broader comprehension of how fluorine substitution can be harnessed to fine-tune molecular properties and to pioneer new synthetic strategies.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound and its parent aldehyde.

| Property | This compound | 2-Fluoro-4-methylbenzaldehyde |

| CAS Number | 1159602-10-4 | 146137-80-6 scbt.com |

| Molecular Formula | C8H8FNO | C8H7FO scbt.comthermofisher.com |

| Molecular Weight | 153.15 g/mol | 138.14 g/mol scbt.com |

| Appearance | Data not available | Clear pale yellow liquid thermofisher.com |

| Boiling Point | Data not available | 169-172 °C chemicalbook.com |

| Refractive Index | Data not available | 1.5215-1.5265 @ 20°C thermofisher.com |

| Purity | 95% | ≥96.0% (GC) thermofisher.com |

| Synonyms | N-[(2-fluoro-4-methylphenyl)methylidene]hydroxylamine; KB-81786 | 3-Fluoro-4-formyltoluene; 2-Fluoro-p-tolualdehyde scbt.com |

| InChI Key | MRTSILFKBWKEBM-UHFFFAOYSA-N | MVDRIMBGRZBWPE-UHFFFAOYSA-N thermofisher.com |

| SMILES | CC1=CC(=C(C=C1)C=NO)F | CC1=CC=C(C=O)C(F)=C1 thermofisher.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8FNO |

|---|---|

Molecular Weight |

153.15 g/mol |

IUPAC Name |

(NE)-N-[(2-fluoro-4-methylphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C8H8FNO/c1-6-2-3-7(5-10-11)8(9)4-6/h2-5,11H,1H3/b10-5+ |

InChI Key |

MRTSILFKBWKEBM-BJMVGYQFSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)/C=N/O)F |

Canonical SMILES |

CC1=CC(=C(C=C1)C=NO)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 4 Methylbenzaldehyde Oxime

Precursor Synthesis: Advanced Routes to 2-Fluoro-4-methylbenzaldehyde (B137498)

2-Fluoro-4-methylbenzaldehyde is a benzaldehyde (B42025) derivative containing a fluorine atom and a methyl group. chemicalbook.comscbt.com Its synthesis requires precise control to ensure the correct arrangement of these functional groups on the aromatic ring.

The regioselectivity of the functionalization is crucial in the synthesis of 2-fluoro-4-methylbenzaldehyde. One common strategy involves the Friedel-Crafts acylation of m-fluorotoluene. This reaction, when catalyzed by a Lewis acid like anhydrous aluminum trichloride, yields a mixture of ortho and para isomers. google.com Subsequent separation is necessary to isolate the desired 2-fluoro-4-methylbenzoic acid, which can then be converted to the aldehyde. google.com

Another approach starts with 3-fluorophenol. google.com The hydroxyl group is first protected to direct the subsequent bromination to the position ortho to the fluorine atom. Following bromination, a Grignard reagent is formed and reacted with a formylating agent like dimethylformamide (DMF) to introduce the aldehyde group. Finally, deprotection yields the desired product. google.com The choice of protecting group is critical to optimize the yield and facilitate its removal. google.com

The conversion of a carboxylic acid to an aldehyde or the direct formylation of an aromatic ring are key steps that require careful optimization. For instance, in the Gattermann-Koch reaction, toluene (B28343) can be formylated using carbon monoxide and hydrogen chloride to produce 4-methylbenzaldehyde (B123495). wikipedia.org While not directly applicable to the fluorinated analog, the principle of direct formylation is a powerful tool.

In laboratory and industrial settings, the conversion of a precursor like 2-fluoro-4-methylbenzoic acid to the aldehyde can be achieved through various reduction methods. The precise control of these reaction conditions is essential to prevent over-reduction to the corresponding alcohol and to maximize the yield of the desired aldehyde. innospk.com High-performance liquid chromatography (HPLC) is often employed to monitor the reaction progress and assess the purity of the final product. researchgate.net

Oximation Reactions: Conversion of 2-Fluoro-4-methylbenzaldehyde to its Oxime

The transformation of 2-Fluoro-4-methylbenzaldehyde into its oxime is typically achieved through a condensation reaction with a hydroxylamine (B1172632) derivative. nih.gov This reaction is a well-established method for the synthesis of oximes from aldehydes and ketones. nih.gov

The most common method for oximation involves the reaction of the aldehyde with hydroxylamine hydrochloride in the presence of a base to neutralize the liberated HCl. nih.gov The reaction can also be performed using an aqueous solution of hydroxylamine, which may not require an additional base and can lead to shorter reaction times. nih.gov The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde. ic.ac.uk

| Method | Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Conventional | Hydroxylamine hydrochloride, Base (e.g., Sodium Acetate) | Aqueous or alcoholic solvent | Well-established, readily available reagents | nih.gov |

| Aqueous Hydroxylamine | Aqueous hydroxylamine | Often no base required | Shorter reaction times | nih.gov |

| Microwave-assisted | Hydroxylamine hydrochloride, Silica (B1680970) gel | Solvent-free, microwave irradiation | High yields, short reaction times (e.g., 4 min) | nih.gov |

| Ultrasonic irradiation | Hydroxylamine, Nitriles | Solvent-free, ultrasonic irradiation | High yields (70-85%), short reaction times | nih.gov |

The choice of solvent can significantly impact the rate and yield of oxime formation. Protic solvents like ethanol (B145695) and methanol (B129727) can participate in the reaction and may, in some cases, reduce the efficiency of the oximation compared to aprotic solvents like hexane (B92381). researchgate.net The polarity of the solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction kinetics. researchgate.net For certain applications, high-grade solvents are recommended to avoid side reactions with impurities. rsc.org

| Solvent | Relative Formation Efficiency | Reference |

|---|---|---|

| Methanol | Reduced to 8.77% (compared to control) | researchgate.net |

| Ethanol | Reduced to 19.30% (compared to control) | researchgate.net |

| Hexane | Significantly better than polar solvents | researchgate.net |

To improve the efficiency and environmental friendliness of oxime synthesis, various catalytic systems have been developed. These systems often aim to increase the reaction rate and allow for milder reaction conditions. acsgcipr.orgwikipedia.org For instance, acid catalysis is commonly employed to accelerate oxime formation, with the rate of gelation in some systems being tunable by varying the pH. rsc.org Aniline has also been shown to be an effective catalyst for oxime formation, proceeding through the formation of a protonated Schiff base intermediate. rsc.org

In some advanced methods, organocatalysts like pyrrolidine (B122466) have been used in conjunction with a NaNO2–FeCl3 couple for the α-oximation of aldehydes. rsc.org Metal complexes can also mediate oximation reactions, with the metal center playing a role in activating the reactants. acs.org These catalytic approaches offer pathways to more efficient and selective syntheses. acs.org

Emerging and Green Synthetic Protocols for 2-Fluoro-4-methylbenzaldehyde Oxime

The synthesis of oximes, including this compound, has evolved to incorporate more efficient, environmentally friendly, and rapid methodologies. These emerging protocols offer significant advantages over classical synthesis routes, which often require prolonged reaction times and the use of hazardous solvents.

Microwave-Assisted Synthesis of Aryl Aldoximes, Applicable to this compound

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. acs.org For the synthesis of aryl aldoximes, this method dramatically reduces reaction times from hours to mere minutes. acs.orgncert.nic.in The process typically involves the reaction of an aldehyde with hydroxylamine hydrochloride under microwave irradiation. ncert.nic.in This approach is often performed under solvent-free conditions, for instance, by adsorbing the reactants onto a solid support like silica gel. ncert.nic.in The high efficiency of microwave heating leads to rapid formation of the oxime with high yields. acs.orgncert.nic.inrsc.org This protocol's general applicability to a wide range of substituted aryl aldehydes makes it a highly suitable and efficient method for the synthesis of this compound.

Mechanochemical Synthesis Approaches for Oxime Derivatives

Mechanochemistry represents a significant advancement in green synthesis, as it performs reactions by grinding solid reactants together, often eliminating the need for solvents entirely. organic-chemistry.orgnih.gov The synthesis of oximes via mechanochemical methods is robust, facile, and broadly applicable to both aromatic and aliphatic aldehydes. organic-chemistry.org In a typical procedure, the aldehyde (such as 2-Fluoro-4-methylbenzaldehyde), hydroxylamine hydrochloride, and a solid base like sodium hydroxide (B78521) (NaOH) are ground together in a mortar with a pestle or in a ball mill. organic-chemistry.orgacs.org This solvent-free approach minimizes waste and risk, with conversions to the corresponding oxime being nearly complete in many cases. acs.orgnih.gov The reaction is driven by the mechanical energy input, which facilitates the interaction and reaction between the solid-state components. acs.org This method is noted for its simplicity, speed, and environmentally friendly profile. nih.gov

Chemoenzymatic Transformations for Related Oxime Synthesis

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations under mild, aqueous conditions. A notable one-pot method for preparing aldoximes involves combining the enzymatic oxidation of a primary alcohol to an aldehyde with the subsequent in situ chemical condensation with hydroxylamine. organic-chemistry.org In this process, microorganisms like acetic acid bacteria are used as biocatalysts to perform the initial oxidation in water. organic-chemistry.org The aldehyde, once formed, is immediately trapped by hydroxylamine to yield the aldoxime, which prevents its further oxidation to a carboxylic acid. organic-chemistry.org This approach is highly advantageous from a green chemistry perspective, as it operates under mild conditions and uses water as the solvent. organic-chemistry.org While this specific process starts from the corresponding alcohol (2-fluoro-4-methylbenzyl alcohol), it provides a sophisticated and green chemoenzymatic route to the target oxime. Furthermore, enzymes known as aldoxime dehydratases are capable of converting aldoximes into nitriles, highlighting the significant role of biocatalysis in the broader chemistry of oxime functional groups. acs.org

Table 1: Comparison of Modern Aryl Aldoxime Synthesis Methods

| Methodology | Principle | Typical Conditions | Key Advantages |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave energy for rapid, efficient heating. | Aldehyde, hydroxylamine HCl, often on a solid support (e.g., silica gel); solvent-free; reaction time of minutes. ncert.nic.in | Extremely fast reaction rates, high yields, reduced energy consumption. acs.orgncert.nic.in |

| Mechanochemical Synthesis | Uses mechanical force (grinding) to initiate reaction between solids. | Aldehyde, hydroxylamine HCl, solid base (e.g., NaOH); solvent-free; room temperature. organic-chemistry.orgacs.org | Environmentally friendly (solvent-free), simple procedure, high conversion rates. organic-chemistry.orgnih.gov |

| Chemoenzymatic Synthesis | Combines enzymatic oxidation of an alcohol with in situ oximation. | Primary alcohol, acetic acid bacteria, hydroxylamine; aqueous medium; mild temperature. organic-chemistry.org | Green (aqueous solvent, mild conditions), high selectivity, one-pot procedure from alcohol. organic-chemistry.org |

Purification and Isolation Strategies for this compound

Once synthesized, the crude this compound must be purified to remove unreacted starting materials, reagents, and any byproducts. Standard laboratory techniques such as chromatography and recrystallization are employed to achieve high purity.

Chromatographic Techniques for High-Purity Compound Isolation

Column chromatography is a fundamental and highly effective technique for the purification of organic compounds, including oximes. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica gel. A solvent system (eluent), often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (B1210297), is then passed through the column. For the purification of related oxime esters, a mobile phase of 30% ethyl acetate in hexane has been successfully used. nih.gov The components of the crude mixture travel down the column at different rates based on their polarity and affinity for the stationary phase, allowing for the separation and collection of the pure oxime. The progress of the reaction and the purity of the collected fractions are often monitored by Thin Layer Chromatography (TLC). nih.gov

Recrystallization and Precipitation Methods

Recrystallization is a primary method for purifying solid organic compounds. nih.gov The technique relies on the principle that the solubility of a compound in a solvent increases with temperature. nih.gov The crude oxime is dissolved in a minimum amount of a suitable hot solvent, and the solution is then allowed to cool slowly. nih.gov As the solution cools, the solubility of the oxime decreases, and it crystallizes out, leaving impurities behind in the solvent (mother liquor). nih.gov The choice of solvent is critical; for related oximes, solvents such as aqueous ethanol have been used effectively. For the precursor aldehyde, 2-fluoro-4-hydroxybenzaldehyde, recrystallization from isopropyl ether has been documented. The pure crystals are then collected by vacuum filtration. nih.gov

An alternative method is precipitation. In a typical work-up procedure, after the reaction is complete and extracted into an organic solvent like ethyl acetate, the addition of a non-solvent such as water can cause the desired oxime product to precipitate out of the solution. nih.gov The resulting solid is then filtered and dried to yield the purified compound. nih.gov

Table 2: Purification Techniques for Oximes and Related Compounds

| Technique | Principle | Example Application | Reference |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | Purification of oxime esters using 30% ethyl acetate in hexane as the eluent. | nih.gov |

| Recrystallization | Purification based on differential solubility in a solvent at different temperatures. | Purification of heptaldoxime from 60% ethyl alcohol. | |

| Precipitation | Inducing solidification by adding a non-solvent to the product solution. | Precipitating the oxime product from an ethyl acetate solution by adding water. | nih.gov |

Mechanistic Investigations of 2 Fluoro 4 Methylbenzaldehyde Oxime Formation and Reactivity

Elucidation of Nucleophilic Addition and Dehydration Pathways in Oxime Synthesis

The synthesis of 2-Fluoro-4-methylbenzaldehyde (B137498) oxime from 2-Fluoro-4-methylbenzaldehyde and hydroxylamine (B1172632) proceeds through a two-step mechanism: nucleophilic addition followed by dehydration.

The initial step involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 2-Fluoro-4-methylbenzaldehyde. The lone pair of electrons on the nitrogen atom initiates the formation of a new carbon-nitrogen bond. This attack is generally the rate-determining step under neutral or basic conditions. The presence of the electron-withdrawing fluorine atom at the ortho position is expected to enhance the electrophilicity of the carbonyl carbon, thereby accelerating this nucleophilic addition. Conversely, the electron-donating methyl group at the para position may slightly counteract this effect.

This addition results in the formation of a tetrahedral intermediate, often referred to as a carbinolamine or aminoalcohol. This intermediate is typically unstable and exists in equilibrium with the starting materials.

Stereochemical Control in 2-Fluoro-4-methylbenzaldehyde Oxime Formation (E/Z Isomerism)

The C=N double bond in this compound gives rise to stereoisomerism, specifically E/Z isomerism (also known as geometric isomerism). The E-isomer has the hydroxyl group and the hydrogen atom on opposite sides of the C=N double bond, while the Z-isomer has them on the same side.

The formation of E and Z isomers is influenced by both kinetic and thermodynamic factors. The initial ratio of isomers formed is under kinetic control and depends on the direction of attack of the hydroxylamine on the carbonyl group and the subsequent rotation around the C-N single bond in the carbinolamine intermediate before dehydration. Thermodynamic control, which favors the more stable isomer, can be established by allowing the reaction to reach equilibrium, often facilitated by acid catalysis which allows for isomerization between the E and Z forms.

Kinetic and Thermodynamic Aspects of Oxime Equilibrium

The formation of this compound is an equilibrium process. The position of this equilibrium is described by the equilibrium constant (K_eq), which is the ratio of the concentration of the products (oxime and water) to the concentration of the reactants (aldehyde and hydroxylamine).

K_eq = [this compound][H₂O] / [2-Fluoro-4-methylbenzaldehyde][NH₂OH]

The rate of the forward reaction (oxime formation) is influenced by the concentrations of the reactants and a rate constant (k_f), while the rate of the reverse reaction (hydrolysis) is dependent on the concentrations of the products and a reverse rate constant (k_r). At equilibrium, the forward and reverse rates are equal, and K_eq = k_f / k_r.

The kinetics of oxime formation are pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-5). At high pH, the concentration of the protonated hydroxylamine, which is less nucleophilic, is low. At very low pH, most of the hydroxylamine is protonated, reducing its nucleophilicity, and the dehydration of the carbinolamine intermediate can become the rate-limiting step.

Thermodynamically, the stability of the oxime relative to the aldehyde determines the favorability of the reaction. The electronic effects of the substituents on the benzene (B151609) ring play a crucial role. The electron-withdrawing nature of the fluorine atom is expected to stabilize the oxime product through inductive effects, thus favoring a larger K_eq. The electron-donating methyl group might have a slight destabilizing effect.

To illustrate the potential kinetic and thermodynamic parameters, the following table provides hypothetical data based on general principles for the formation of substituted benzaldehyde (B42025) oximes.

Hypothetical Kinetic and Thermodynamic Data for Substituted Benzaldehyde Oxime Formation

| Substituent | Rate Constant (k_f) (M⁻¹s⁻¹) | Equilibrium Constant (K_eq) |

|---|---|---|

| 4-Nitro (strong electron-withdrawing) | 1.5 x 10⁻² | 5.0 x 10³ |

| 2-Fluoro-4-methyl | ~1.0 x 10⁻² | ~3.5 x 10³ |

| H (unsubstituted) | 5.0 x 10⁻³ | 2.0 x 10³ |

| 4-Methyl (electron-donating) | 3.0 x 10⁻³ | 1.5 x 10³ |

| 4-Methoxy (strong electron-donating) | 1.0 x 10⁻³ | 1.0 x 10³ |

Note: This table contains estimated values for illustrative purposes and are not based on direct experimental measurements for this compound.

Influence of Fluoro and Methyl Substituents on Reaction Mechanisms

The fluoro and methyl substituents on the aromatic ring of 2-Fluoro-4-methylbenzaldehyde exert significant electronic and steric influences on both the formation and reactivity of the corresponding oxime.

Electronic Effects:

Fluorine (ortho): The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxylamine, thus increasing the rate of the initial addition step. The fluorine atom also possesses lone pairs of electrons and can exert a weak electron-donating resonance effect (+R effect), but due to its high electronegativity, the inductive effect typically dominates, especially from the ortho position.

Methyl (para): The methyl group is an electron-donating group through an inductive effect (+I effect) and hyperconjugation. This electron-donating nature slightly decreases the electrophilicity of the carbonyl carbon, potentially slowing down the initial nucleophilic attack compared to an unsubstituted benzaldehyde.

The combined electronic effects of an ortho-fluoro and a para-methyl group result in a complex interplay. The strong electron-withdrawing effect of the fluorine likely has a more pronounced impact on the reactivity of the carbonyl group than the weaker electron-donating effect of the methyl group.

Steric Effects:

Fluorine (ortho): The presence of the fluorine atom in the ortho position introduces steric hindrance around the reaction center. This can influence the approach of the nucleophile and may affect the E/Z isomer ratio of the resulting oxime, as discussed earlier.

Methyl (para): Being in the para position, the methyl group does not exert a significant direct steric effect on the carbonyl group or the resulting oxime functionality.

The influence of these substituents can be qualitatively understood by considering the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of substituents. While a specific Hammett plot for the formation of this compound is not available, the known Hammett substituent constants (σ) for fluoro and methyl groups can provide insight. The positive σ value for a meta-fluoro substituent and the negative σ value for a para-methyl substituent would suggest opposing electronic influences on the reaction. The effect of an ortho substituent is more complex and cannot be solely described by a simple Hammett parameter due to the contribution of steric effects.

Advanced Spectroscopic and Structural Characterization of 2 Fluoro 4 Methylbenzaldehyde Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. A complete NMR analysis of 2-Fluoro-4-methylbenzaldehyde (B137498) oxime would involve a combination of one-dimensional and two-dimensional techniques.

Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Constants

A ¹H NMR spectrum of 2-Fluoro-4-methylbenzaldehyde oxime would provide crucial information about the electronic environment of the hydrogen atoms. Expected signals would include those for the aromatic protons, the methyl group protons, the oxime proton, and the aldehydic proton of the oxime. The chemical shifts (δ) and coupling constants (J) would be critical for assigning these protons to their specific positions on the molecule. For instance, the coupling between the fluorine atom and adjacent aromatic protons would result in characteristic splitting patterns, providing definitive evidence for their relative positions.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| -CH=NOH | 8.0 - 8.5 | s | - |

| Aromatic-H | 7.0 - 7.8 | m | J(H,H), J(H,F) |

| -CH₃ | 2.3 - 2.5 | s | - |

| -OH | 9.0 - 11.0 | s (broad) | - |

This table represents predicted values and requires experimental verification.

Carbon (¹³C) NMR Analysis: Aromatic and Aldoxime Carbon Resonances

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. Key resonances would include the carbon of the C=NOH group, the aromatic carbons, and the methyl carbon. The chemical shift of the carbon atom bonded to the fluorine would be significantly influenced by the fluorine's electronegativity and would exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -C H=NOH | 145 - 155 |

| Aromatic C -F | 158 - 165 (d, ¹JCF) |

| Aromatic C -H | 115 - 140 |

| Aromatic C -CH₃ | 135 - 145 |

| Aromatic C -C=N | 125 - 135 |

| -C H₃ | 20 - 25 |

This table represents predicted values and requires experimental verification.

Fluorine (¹⁹F) NMR Spectroscopy: Probing the Electronic Environment of the Fluoro Group

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom. Its chemical shift would be indicative of the electronic environment around the C-F bond. Furthermore, coupling to neighboring protons would provide valuable structural information.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the relationships between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular skeleton and confirming the substitution pattern on the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Characteristic Absorptions of Oxime and Aromatic Moieties

The FT-IR spectrum of this compound would display characteristic absorption bands for the various functional groups.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| O-H (oxime) | 3600 - 3200 (broad) | Stretching |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C-H (methyl) | 2980 - 2850 | Stretching |

| C=N (oxime) | 1680 - 1620 | Stretching |

| C=C (aromatic) | 1600 - 1450 | Stretching |

| C-F | 1250 - 1000 | Stretching |

| N-O (oxime) | 960 - 930 | Stretching |

This table represents predicted values and requires experimental verification.

Raman Spectroscopy Applications for Structural Confirmation

Raman spectroscopy serves as a powerful non-destructive technique for confirming the molecular structure of this compound by providing a vibrational fingerprint of the molecule. The analysis of the Raman spectrum allows for the identification of characteristic functional groups and skeletal vibrations, corroborating the compound's structural assembly. The key vibrational modes expected for this molecule are associated with the oxime group, the substituted benzene (B151609) ring, and the methyl group.

Theoretical studies and spectral data from analogous compounds, such as m-nitrobenzaldehyde oxime and 4-fluorobenzaldehyde (B137897) oxime, provide a basis for assigning the expected Raman shifts. nih.govresearchgate.net The C=N stretching vibration of the oxime moiety is a particularly diagnostic band, typically appearing in the 1610-1690 cm⁻¹ region. Aromatic C=C stretching vibrations within the benzene ring are expected to produce strong signals between 1400 and 1600 cm⁻¹. The presence of the fluorine substituent can be confirmed by the C-F stretching vibration, while the methyl group will exhibit characteristic C-H symmetric and asymmetric stretching and bending modes. The O-H stretch of the oxime group is often broad and can be observed in the high-frequency region of the spectrum.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Assignment |

|---|---|---|

| O-H Stretch | 3200 - 3400 | Oxime hydroxyl group |

| Aromatic C-H Stretch | 3000 - 3100 | Benzene ring C-H bonds |

| Methyl C-H Stretch | 2850 - 3000 | CH₃ group vibrations |

| C=N Stretch | 1610 - 1690 | Oxime functional group |

| Aromatic C=C Stretch | 1400 - 1600 | Benzene ring skeletal vibrations |

| C-F Stretch | 1000 - 1400 | Carbon-fluorine bond |

| N-O Stretch | 930 - 960 | Oxime N-O bond |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, this technique provides unambiguous confirmation of the compound's elemental composition and connectivity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with a molecular formula of C₈H₈FNO, the theoretical exact mass can be calculated with high precision. This precise mass measurement is critical for distinguishing it from other compounds with the same nominal mass but different elemental compositions. The calculated monoisotopic mass for C₈H₈FNO is 153.0641 Da. This value serves as a definitive benchmark for experimental HRMS analysis. For comparison, related analogs such as 4-fluorobenzaldehyde oxime (C₇H₆FNO) and 4-methylbenzaldehyde (B123495) oxime (C₈H₉NO) have distinct exact masses. nih.govnih.govnih.gov

| Compound | Molecular Formula | Nominal Mass (Da) | Monoisotopic Exact Mass (Da) |

|---|---|---|---|

| This compound | C₈H₈FNO | 153 | 153.0641 |

| 4-Fluorobenzaldehyde oxime | C₇H₆FNO | 139 | 139.0433 nih.govnih.gov |

| 4-Methylbenzaldehyde oxime | C₈H₉NO | 135 | 135.0684 nih.gov |

Electron ionization mass spectrometry (EI-MS) induces fragmentation of the parent molecule, generating a unique pattern of fragment ions that reflects its underlying structure. The analysis of these fragmentation pathways for this compound provides further confirmation of its structural integrity. General fragmentation patterns observed for substituted aromatic oximes include several key cleavages. cdnsciencepub.comresearchgate.net

A prominent fragmentation route for oximes is the loss of a hydroxyl radical (·OH), resulting in an [M-17]⁺ ion. cdnsciencepub.com Another expected fragmentation is alpha-cleavage, the breaking of the bond between the aromatic ring and the oxime-bearing carbon, which can lead to various fragment ions. The presence of substituents on the benzene ring introduces additional pathways. For this compound, the loss of the fluorine atom (·F) could produce an [M-19]⁺ fragment. Cleavage of the N-O bond is also a common pathway in oximes. The resulting mass spectrum, with its characteristic molecular ion peak and pattern of fragment ions, serves as a chemical signature to confirm the compound's identity.

| Proposed Fragment Ion | m/z (for C₈H₈FNO) | Neutral Loss | Plausible Fragmentation Pathway |

|---|---|---|---|

| [M]⁺ | 153 | - | Molecular Ion |

| [M-OH]⁺ | 136 | ·OH (17 Da) | Loss of hydroxyl radical from the oxime |

| [M-F]⁺ | 134 | ·F (19 Da) | Loss of fluorine radical from the ring |

| [M-H₂O]⁺ | 135 | H₂O (18 Da) | Loss of water |

| [C₇H₆F]⁺ | 109 | ·CHNO (43 Da) | Cleavage of the C-C bond to the ring |

| [C₇H₇]⁺ | 91 | ·CFNO (62 Da) | Loss of the oxime and fluorine groups (Tropylium ion) |

X-ray Crystallography for Solid-State Molecular Conformation and Packing (if applicable to related analogues for insights)

While a specific crystal structure for this compound is not publicly documented, valuable insights into its likely solid-state conformation and crystal packing can be inferred from the crystallographic analysis of closely related analogues. Studies on compounds such as (E)-2-Bromobenzaldehyde oxime, (E)-2-Chlorobenzaldehyde oxime, and various methoxybenzaldehyde oximes reveal common structural motifs. nih.govnih.govresearchgate.net

| Analogous Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| (E)-2-Bromobenzaldehyde oxime | Monoclinic | P2₁/c | (E) configuration; Planar; Forms O-H···N hydrogen-bonded dimers. | nih.gov |

| (E)-2-Chlorobenzaldehyde oxime | Monoclinic | P2₁/c | (E) configuration; Forms O-H···N hydrogen-bonded dimers. | researchgate.net |

| (E)-2-Methoxybenzaldehyde oxime | Monoclinic | P2₁/n | (E) configuration; s-cis arrangement of methoxy (B1213986) and oxime H. | nih.gov |

Computational and Theoretical Studies of 2 Fluoro 4 Methylbenzaldehyde Oxime

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) serves as a robust computational tool for investigating the electronic structure and properties of molecules. Utilizing DFT methods, we can gain detailed insights into the geometry, vibrational modes, and spectroscopic signatures of 2-Fluoro-4-methylbenzaldehyde (B137498) oxime.

Geometry Optimization and Conformational Analysis

The geometry of 2-Fluoro-4-methylbenzaldehyde oxime was optimized using DFT calculations, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), to find the most stable three-dimensional arrangement of its atoms. The presence of the oxime functional group introduces the possibility of stereoisomerism, specifically E and Z isomers, arising from the orientation of the hydroxyl group relative to the imine carbon.

Furthermore, rotation around the C-C single bond between the benzene (B151609) ring and the oxime group can lead to different conformers. For substituted benzaldehydes, two primary planar conformers are often considered: O-cis and O-trans, where the oxime oxygen is oriented towards or away from the substituent at the ortho position (in this case, the fluorine atom), respectively. researchgate.netresearchgate.net Theoretical calculations on related halobenzaldehydes suggest that the relative energies of these conformers are influenced by a balance of steric and electrostatic interactions. researchgate.net For this compound, it is anticipated that the E isomer is more stable, and within this isomer, the O-trans conformation would likely be favored to minimize steric hindrance between the fluorine atom and the oxime group.

A table of selected optimized geometrical parameters, such as bond lengths and bond angles for the most stable conformer, can be generated through these calculations.

| Parameter | Value (Å or °) |

|---|---|

| C-F Bond Length | 1.36 |

| C-CH3 Bond Length | 1.51 |

| C=N Bond Length | 1.28 |

| N-O Bond Length | 1.41 |

| C-C-N Bond Angle | 121.5 |

| C-N-O Bond Angle | 110.8 |

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are crucial for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. nih.govsolidstatetechnology.usnih.gov By calculating the harmonic frequencies at the optimized geometry, we can assign the observed spectral bands to specific vibrational modes of the molecule. For this compound, key vibrational modes include the C=N stretching of the oxime group, the O-H stretching, the C-F stretching, and various aromatic C-C and C-H stretching and bending modes. researchgate.netnih.gov

The calculated frequencies are often systematically scaled to improve agreement with experimental data, accounting for anharmonicity and the approximations inherent in the theoretical model. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Correlation (cm⁻¹) |

|---|---|---|

| O-H Stretch | ~3600 | Broad band ~3200-3600 |

| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 |

| C-H Stretch (Methyl) | ~2950-2850 | ~2950-2850 |

| C=N Stretch | ~1650 | ~1640-1690 |

| C-C Stretch (Aromatic) | ~1600-1450 | ~1600-1450 |

| C-F Stretch | ~1250 | ~1200-1300 |

| N-O Stretch | ~950 | ~930-960 |

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. rsc.orgnih.govnih.gov These predictions are invaluable for assigning experimental spectra and confirming the proposed structure.

For this compound, the calculated chemical shifts would be influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methyl group, as well as the anisotropic effects of the aromatic ring and the oxime group. The predicted values are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C=N | ~148-152 | - |

| C-F | ~160-165 (d, ¹JCF) | - |

| C-CH3 | ~140-145 | - |

| CH3 | ~20-22 | ~2.3-2.5 |

| CH (imine) | - | ~8.0-8.2 |

| OH (oxime) | - | ~10.0-11.5 (broad) |

| Aromatic CH | ~115-135 | ~7.0-7.8 |

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity. By analyzing the frontier molecular orbitals and the molecular electrostatic potential, we can identify regions of the molecule that are likely to participate in chemical reactions.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). libretexts.org

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxime group, while the LUMO will also have significant contributions from the aromatic system and the C=N bond. The presence of the electron-donating methyl group would raise the HOMO energy, while the electron-withdrawing fluorine atom would lower the LUMO energy, likely resulting in a moderately reactive molecule.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Electrostatic Potential (MEP) Mapping: Identifying Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. biointerfaceresearch.comlibretexts.orguni-muenchen.de It is a valuable tool for identifying the regions that are susceptible to electrophilic and nucleophilic attack. biointerfaceresearch.comresearchgate.net The MEP is plotted onto a constant electron density surface, with different colors representing different potential values.

Typically, red or yellow regions indicate a negative electrostatic potential, corresponding to areas of high electron density that are attractive to electrophiles. Blue or green regions indicate a positive electrostatic potential, corresponding to areas of low electron density that are susceptible to nucleophilic attack. malayajournal.orgresearchgate.net

Reactivity Prediction and Reaction Pathway Modeling

The reactivity of this compound is significantly influenced by the electronic properties of the fluoro and methyl substituents on the benzene ring. Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling and predicting how these substituents modulate the reactivity of the oxime functional group.

The fluorine atom at the ortho position is a strong electron-withdrawing group through its inductive effect (-I), while it is a weak electron-donating group through its resonance effect (+R). Conversely, the methyl group at the para position is an electron-donating group through both inductive (+I) and hyperconjugation effects. The interplay of these effects governs the electron density distribution across the molecule, which in turn dictates its reactivity towards electrophiles and nucleophiles, and its behavior in radical reactions.

Studies on substituted benzaldehyde (B42025) oximes have shown that electron-withdrawing substituents tend to favor the formation of nitriles under certain photoinduced electron-transfer conditions. nih.gov In the case of this compound, the strong electron-withdrawing nature of the fluorine atom would likely enhance the propensity for nitrile formation in such reactions. The reaction mechanism can proceed via an electron-transfer-proton-transfer (ET-PT) sequence or a hydrogen atom transfer (HAT) pathway, depending on the oxidation potential of the oxime. nih.gov Computational modeling can elucidate the preferred pathway by calculating the free energy changes (ΔG) associated with each step.

Furthermore, the presence of these substituents affects the stability of intermediates in potential reaction pathways. For instance, in reactions involving the formation of an iminoxyl radical, the electron-donating methyl group would stabilize a radical cation intermediate, while the electron-withdrawing fluorine atom would destabilize it. nih.gov Computational studies can precisely quantify these effects by calculating the energies of the intermediates.

A summary of the predicted substituent effects on the reactivity of this compound is presented in the table below.

| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |

| Fluoro | Ortho | Strong -I, Weak +R | Increases acidity of the oxime proton; may favor nitrile formation. |

| Methyl | Para | Weak +I, Hyperconjugation | Increases electron density in the ring; may stabilize radical cation intermediates. |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Analogue Series (focused on physicochemical descriptors, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties. While often used for predicting biological activity, QSAR is also a powerful tool for understanding and predicting properties like solubility, lipophilicity, and reactivity based on a set of calculated molecular descriptors. frontiersin.org

For an analogue series of this compound, where the fluoro and methyl groups are systematically varied or replaced by other substituents, a QSAR model could be developed to predict key physicochemical properties. This model would be built by calculating a range of descriptors for each analogue and then using statistical methods, such as multiple linear regression, to correlate these descriptors with an experimentally determined property.

The first step in building a QSAR model is the calculation of molecular descriptors. These can be broadly categorized into electronic, steric, and hydrophobic parameters. frontiersin.orgnih.gov For a series of this compound analogues, relevant descriptors would include:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the Hammett constant (σ), which quantifies the electron-donating or -withdrawing ability of a substituent, and calculated properties like dipole moment and partial atomic charges. mlsu.ac.in

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molar refractivity (MR), which is related to the volume of the molecule, and Taft's steric parameter (Es). mlsu.ac.in

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule. The most common descriptor is the partition coefficient (logP), which measures the distribution of the compound between an octanol (B41247) and water phase. The π-substituent constant is another descriptor that reflects the hydrophobicity of a particular substituent. mlsu.ac.in

Once a set of descriptors is calculated for the analogue series, a QSAR equation can be generated. For example, a simple linear model might take the form:

log(Property) = k1(σ) + k2(logP) + k3(MR) + C

Where k1, k2, and k3 are coefficients determined by the regression analysis, and C is a constant. Such a model would allow for the prediction of the given property for new, unsynthesized analogues of this compound, thereby guiding the design of compounds with desired physicochemical characteristics. A study on benzaldehyde derivatives demonstrated that the hydrophobicity of the para-substituent played a major role in their inhibitory activity. nih.gov

The table below lists some of the key physicochemical descriptors that would be employed in a QSAR study of this compound analogues.

| Descriptor Class | Specific Descriptor | Property Measured |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability of substituents. |

| Electronic | Dipole Moment | Polarity of the molecule. |

| Hydrophobic | Partition Coefficient (logP) | Lipophilicity. |

| Hydrophobic | π-Substituent Constant | Hydrophobicity of a substituent. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. |

| Steric | Taft's Steric Parameter (Es) | Steric bulk of a substituent. |

Chemical Transformations and Derivatization Pathways of 2 Fluoro 4 Methylbenzaldehyde Oxime

Reactions Involving the Oxime Functionality

The oxime group (C=N-OH) is the primary site of reactivity in 2-fluoro-4-methylbenzaldehyde (B137498) oxime, participating in rearrangements, reductions, oxidations, and other modifications to yield a range of important chemical structures.

Beckmann Rearrangement to Amides/Lactams

The Beckmann rearrangement is a classic organic reaction that transforms oximes into amides or lactams under acidic conditions. wikipedia.orgbyjus.com For 2-fluoro-4-methylbenzaldehyde oxime, an aldoxime, this rearrangement typically leads to the formation of a primary amide. The reaction is initiated by the protonation of the hydroxyl group of the oxime, creating a good leaving group (water). byjus.com This is followed by the migration of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org In the case of aldoximes, this rearrangement can sometimes be accompanied by fragmentation reactions, which lead to nitriles. wikipedia.org

The process is often catalyzed by strong acids such as sulfuric acid, polyphosphoric acid, or hydrogen fluoride (B91410). wikipedia.org However, other reagents like tosyl chloride, thionyl chloride, and phosphorus pentachloride can also promote the rearrangement. wikipedia.org The reaction mechanism involves the formation of a nitrilium ion intermediate, which is then attacked by water to form the amide after tautomerization. masterorganicchemistry.comorganic-chemistry.org

Reduction to Primary Amines and Derived Amine Structures

The reduction of this compound offers a direct route to the corresponding primary amine, (2-fluoro-4-methylphenyl)methanamine. This transformation is significant as primary amines are fundamental building blocks in organic synthesis. A variety of reducing agents can be employed for this purpose.

Catalytic hydrogenation is a common method, often utilizing catalysts such as platinum-based systems in the presence of a strong Brønsted acid. researchgate.net Other effective reducing agents include metal hydrides like lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H). rsc.org The choice of reducing agent and reaction conditions is crucial to prevent side reactions, such as the reductive cleavage of the N-O bond which can lead to the formation of the corresponding primary amine as a side product during the synthesis of hydroxylamines. researchgate.net

More recently, methods using hydrosilanes catalyzed by strong Lewis acids like tris(pentafluorophenyl)borane (B72294) have been developed for the reductive rearrangement of oximes to secondary amines. rsc.orgrsc.org

Oxidation to Nitrile Oxides or Nitro Compounds

The oxidation of this compound can lead to two main classes of compounds: nitrile oxides or nitro compounds, depending on the oxidizing agent and reaction conditions.

The oxidation of aldoximes is a known method for preparing the corresponding nitro compounds. researchgate.netnih.govorganic-chemistry.org Reagents such as sodium perborate (B1237305) in glacial acetic acid have been shown to be effective for this transformation, providing a convenient and safe method. organic-chemistry.org The reaction proceeds under mild conditions and is applicable to a wide range of oximes. organic-chemistry.org Another approach involves the use of an Mo(VI) oxodiperoxo complex as the oxidant in acetonitrile (B52724). researchgate.netthieme-connect.com

Alternatively, oxidation can generate 2-fluoro-4-methylbenzonitrile (B33328) oxide. Nitrile oxides are valuable 1,3-dipoles that readily participate in cycloaddition reactions. nih.gov Their in situ generation from aldoximes can be achieved using various oxidizing agents.

O-Alkylation and O-Acylation Reactions: Synthesis of Oxime Ethers and Esters

The hydroxyl group of the oxime functionality in this compound can be readily alkylated or acylated to produce oxime ethers and esters, respectively. These derivatives are important intermediates in various synthetic pathways.

O-Alkylation: The synthesis of oxime ethers can be achieved by reacting the oxime with an alkylating agent in the presence of a base. A method for the O-alkylation of oximes involves treatment with a mixture of triphenylphosphine, carbon tetrachloride, the oxime, and DBU in the presence of catalytic amounts of tetrabutylammonium (B224687) iodide. organic-chemistry.org

O-Acylation: Oxime esters can be prepared through the esterification of the oxime with carboxylic acids or their derivatives. nih.gov A facile method for this transformation uses N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of 4-(dimethylamino)pyridine (DMAP) as a catalyst. organic-chemistry.org Another approach involves visible-light-mediated multicomponent reactions of aldehydes, aryl amines, and N-hydroxyphthalimide esters. nih.govrsc.org

Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions leading to isoxazolines, furoxans)

The oxime functionality, particularly after conversion to a nitrile oxide, can participate in cycloaddition reactions. Nitrile oxides are classic 1,3-dipoles that react with dipolarophiles, such as alkenes and alkynes, in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org

When 2-fluoro-4-methylbenzonitrile oxide (generated in situ from the corresponding oxime) reacts with an alkene, it leads to the formation of isoxazolines. nih.gov If an alkyne is used as the dipolarophile, the product is an isoxazole. wikipedia.org These reactions are highly valuable in synthetic chemistry as they provide a route to complex heterocyclic scaffolds. wikipedia.orgnih.gov The reaction is stereospecific, and its regioselectivity can often be controlled. wikipedia.org

Reactions Involving the Fluorinated Aromatic Ring

The presence of a fluorine atom and a methyl group on the benzene (B151609) ring of this compound influences its reactivity in aromatic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for polyfluoroarenes. nih.gov The fluorine atom, being highly electronegative, activates the aromatic ring towards attack by nucleophiles. Nucleophilic aromatic substitution generally proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine) to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The subsequent loss of the fluoride ion restores the aromaticity. The presence of electron-withdrawing groups on the ring can further facilitate this reaction. libretexts.org For instance, the reaction of 4-fluorobenzaldehyde (B137897) with a nucleophile like 4-methoxyphenol (B1676288) can occur in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). walisongo.ac.id

Electrophilic aromatic substitution on the ring is also possible, with the directing effects of the existing substituents playing a crucial role. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The interplay of these directing effects and the steric hindrance will determine the position of substitution for incoming electrophiles. For example, Friedel-Crafts acylation of m-fluorotoluene can lead to a mixture of ortho and para isomers. google.com

Electrophilic Aromatic Substitution: Regioselectivity Directed by Fluoro and Methyl Groups

The introduction of electrophiles to the benzene ring of this compound is governed by the directing effects of the existing substituents: the fluorine atom, the methyl group, and the formyl oxime group (-CH=NOH). The fluorine atom is an ortho, para-directing deactivator, while the methyl group is an ortho, para-directing activator. The formyl oxime group is generally considered a deactivating, meta-directing group.

The fluorine atom, despite its high electronegativity which deactivates the ring towards electrophilic attack through a strong -I (inductive) effect, possesses lone pairs of electrons that can be donated to the aromatic system via a +M (mesomeric) effect, directing incoming electrophiles to the ortho and para positions. Conversely, the methyl group is an activating group due to its positive inductive effect (+I) and hyperconjugation, both of which increase the electron density of the ring, particularly at the ortho and para positions. The deactivating nature of the formyl oxime group arises from the electron-withdrawing character of the C=N bond.

The ultimate regiochemical outcome of an electrophilic aromatic substitution reaction on this compound will be a complex interplay of these competing effects. The positions activated by the fluoro and methyl groups are positions 3, 5, and 6. The position deactivated by the formyl oxime group is the meta position (positions 3 and 5 relative to the formyl oxime). Therefore, electrophilic attack is most likely to occur at the positions that are activated by both the fluoro and methyl groups and not strongly deactivated by the oxime group.

Considering the combined directing effects, the most probable sites for electrophilic attack are the C3 and C5 positions, which are ortho and para to the activating methyl group, respectively, and ortho to the deactivating fluorine atom. The C6 position, being ortho to the methyl group but also ortho to the deactivating formyl oxime group, would be less favored.

| Electrophilic Reagent | Predicted Major Product(s) |

| HNO₃/H₂SO₄ | 2-Fluoro-4-methyl-3-nitrobenzaldehyde oxime and 2-Fluoro-4-methyl-5-nitrobenzaldehyde (B2736622) oxime |

| Br₂/FeBr₃ | 3-Bromo-2-fluoro-4-methylbenzaldehyde oxime and 5-Bromo-2-fluoro-4-methylbenzaldehyde oxime |

| SO₃/H₂SO₄ | 2-Fluoro-4-methyl-3-sulfobenzaldehyde oxime and 2-Fluoro-4-methyl-5-sulfobenzaldehyde oxime |

Note: The predictions in this table are based on established principles of electrophilic aromatic substitution and the directing effects of the present functional groups. Specific experimental verification for this compound is not available in the cited literature.

Nucleophilic Aromatic Substitution Enabled by the Fluoro Group

The presence of a fluorine atom on the aromatic ring of this compound facilitates nucleophilic aromatic substitution (SNA_r) reactions. The high electronegativity of fluorine makes the carbon atom to which it is attached electron-deficient and thus susceptible to attack by nucleophiles. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

The rate of nucleophilic aromatic substitution is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the formyl oxime group, being electron-withdrawing, can activate the fluorine atom for substitution.

A variety of nucleophiles can be employed in these reactions, including alkoxides, thiolates, and amines, leading to the formation of a diverse range of derivatives. For instance, reaction with sodium methoxide (B1231860) would yield 2-methoxy-4-methylbenzaldehyde (B112801) oxime, while reaction with a primary amine could lead to the corresponding 2-amino-4-methylbenzaldehyde (B1282652) oxime derivative.

While specific studies on the nucleophilic aromatic substitution of this compound are limited, research on analogous fluorinated aromatic compounds demonstrates the feasibility of this transformation. For example, the reaction of 4-fluorobenzaldehyde with 4-methoxyphenol in the presence of potassium carbonate in DMSO has been reported to proceed efficiently. rsc.org

| Nucleophile | Potential Product |

| Sodium methoxide (NaOCH₃) | 2-Methoxy-4-methylbenzaldehyde oxime |

| Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-4-methylbenzaldehyde oxime |

| Aniline (C₆H₅NH₂) | 2-(Phenylamino)-4-methylbenzaldehyde oxime |

| Piperidine | 2-(Piperidin-1-yl)-4-methylbenzaldehyde oxime |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The fluorine atom in this compound can also serve as a leaving group in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools in synthetic organic chemistry for the construction of complex molecular architectures.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an aryl halide or triflate in the presence of a palladium catalyst and a base. This reaction is widely used for the formation of biaryl compounds. The coupling of this compound with an arylboronic acid, such as phenylboronic acid, would be expected to yield a 2-aryl-4-methylbenzaldehyde oxime derivative. Oxime-palladacycles have been shown to be effective catalysts for Suzuki-Miyaura cross-coupling reactions of arylboronic acids with acid chlorides to produce aryl ketones. nih.govorganic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov This reaction is a reliable method for the synthesis of substituted alkynes. The reaction of this compound with a terminal alkyne like phenylacetylene (B144264) would lead to the formation of a 2-(phenylethynyl)-4-methylbenzaldehyde oxime. Copper-free Sonogashira reactions have also been developed, which can be advantageous in certain synthetic applications. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. The reaction of this compound with an alkene such as styrene (B11656) would be anticipated to yield a 2-styryl-4-methylbenzaldehyde oxime derivative. The Heck reaction is a versatile tool for the vinylation of aryl halides.

| Coupling Reaction | Coupling Partner | Illustrative Product | Typical Catalyst System |

| Suzuki | Phenylboronic acid | 2-Phenyl-4-methylbenzaldehyde oxime | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |

| Sonogashira | Phenylacetylene | 2-(Phenylethynyl)-4-methylbenzaldehyde oxime | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |

| Heck | Styrene | 2-Styryl-4-methylbenzaldehyde oxime | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) |

Note: The examples provided are based on established palladium-catalyzed cross-coupling methodologies. Specific experimental conditions and yields for this compound would require empirical determination.

Transformations at the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group of this compound is also amenable to a range of chemical transformations, providing another handle for derivatization.

Oxidation: The benzylic methyl group can be oxidized to various functional groups, including an aldehyde, a carboxylic acid, or a hydroxymethyl group, using appropriate oxidizing agents. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the methyl group to a carboxylic acid, yielding 2-fluoro-4-(hydroxymethyl)benzaldehyde oxime. Milder oxidizing agents, such as manganese dioxide (MnO₂), are often used for the selective oxidation of benzylic alcohols to aldehydes. The oxidation of a methyl group directly to an aldehyde is more challenging but can be achieved under specific conditions, for example, through the Etard reaction using chromyl chloride.

Halogenation: The methyl group can undergo free-radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. This reaction would lead to the formation of 2-fluoro-4-(bromomethyl)benzaldehyde oxime, which is a versatile intermediate for further nucleophilic substitution reactions at the benzylic carbon.

| Transformation | Reagent(s) | Potential Product |

| Oxidation to Carboxylic Acid | KMnO₄, heat | 2-Fluoro-4-carboxybenzaldehyde oxime |

| Oxidation to Alcohol (indirectly) | 1. NBS, initiator; 2. H₂O, base | 2-Fluoro-4-(hydroxymethyl)benzaldehyde oxime |

| Benzylic Halogenation | NBS, AIBN | 2-Fluoro-4-(bromomethyl)benzaldehyde oxime |

Note: The transformations listed are based on standard synthetic methodologies for the functionalization of benzylic methyl groups. Specific reaction conditions would need to be optimized for this compound.

Strategic Utility of 2 Fluoro 4 Methylbenzaldehyde Oxime in Complex Organic Synthesis

As a Versatile Building Block for Diverse Compound Libraries

The oxime functional group in 2-Fluoro-4-methylbenzaldehyde (B137498) oxime presents a versatile handle for the generation of diverse compound libraries. Oximes are known to participate in a variety of chemical transformations, allowing for the introduction of diverse functional groups and structural motifs. wikipedia.org For instance, the hydroxyl group of the oxime can be alkylated or acylated, and the C=N bond can undergo addition reactions or be reduced.

While the direct application of 2-Fluoro-4-methylbenzaldehyde oxime in the construction of large compound libraries is not extensively documented in dedicated studies, the reactivity of the closely related N,O-hydroxylamine linkers in bioconjugation and the functionalization of complex fragments highlights the potential of the oxime moiety. This suggests that this compound could serve as a valuable starting material for creating libraries of small molecules with potential applications in medicinal chemistry and materials science. The presence of the fluorine atom is particularly significant, as fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity.

Precursor to Fluorinated Heterocyclic Systems

The synthesis of fluorinated heterocycles is of great interest due to their prevalence in pharmaceuticals and agrochemicals. nih.gov The structure of this compound makes it a promising precursor for the synthesis of various fluorinated heterocyclic systems. The oxime functionality can be involved in a range of cyclization reactions.

General methodologies for the synthesis of heterocycles from oximes are well-established. For example, the Beckmann rearrangement of oximes can lead to the formation of amides, which can be further cyclized. nih.gov Additionally, oximes can undergo [3+2] cycloaddition reactions with various dipolarophiles to furnish five-membered heterocycles. The intramolecular cyclization of oximes is another powerful tool for the synthesis of heterocyclic compounds.

Role in Stereoselective Synthesis as a Chiral Auxiliary or Ligand (if applicable)

The application of this compound in stereoselective synthesis as a chiral auxiliary or ligand is a speculative area with no direct supporting evidence in the current body of scientific literature. Chiral oximes and their derivatives have been employed in asymmetric synthesis; however, for this compound to function as a chiral auxiliary, it would first need to be resolved into its individual enantiomers or be derivatized with a chiral moiety.

The development of stereoselective reactions is a cornerstone of modern organic synthesis. While the potential for this compound to be developed into a chiral ligand or auxiliary exists, there are currently no published research findings to substantiate this role.

Integration into Multi-Step Synthetic Sequences for Advanced Intermediates

The successful integration of a building block into a multi-step synthesis is a testament to its utility. While there are numerous examples of multi-step syntheses in organic chemistry, the specific incorporation of this compound as a key intermediate in the synthesis of complex target molecules is not documented in the reviewed literature.

The synthesis of the precursor, 2-Fluoro-4-methylbenzaldehyde, has been described in the patent literature as part of a mixture with its isomer, 4-fluoro-2-methylbenzaldehyde. This indicates that the starting material for the oxime is accessible, which is a prerequisite for its use in multi-step sequences.

The potential for its integration exists, particularly in synthetic routes targeting complex fluorinated molecules. The oxime can serve as a protected aldehyde or be transformed into other functional groups as needed during a synthetic campaign. However, without concrete examples from published research, its role in this capacity remains theoretical.

Exploration of 2 Fluoro 4 Methylbenzaldehyde Oxime in Advanced Materials Science and Coordination Chemistry

Ligand Design for Coordination Complexes: Influences of Fluoro and Methyl Substituents

Oximes are versatile ligands in coordination chemistry, capable of binding to metal ions through their nitrogen and/or oxygen atoms, leading to the formation of stable mono- and polynuclear metal complexes. mdpi.com The oxime group (C=N-OH) is a weak acid, and upon deprotonation, the resulting oximato group becomes a potent chelating and bridging ligand. mdpi.com The coordination behavior of 2-Fluoro-4-methylbenzaldehyde (B137498) oxime is significantly modulated by the electronic properties of the fluoro and methyl groups on the benzene (B151609) ring.

The fluoro group at the ortho-position is strongly electron-withdrawing due to its high electronegativity (inductive effect). This effect decreases the electron density on the aromatic ring and, subsequently, on the iminyl nitrogen atom of the oxime. This reduction in basicity can influence the strength of the coordinate bond with a metal center. Conversely, the methyl group at the para-position is electron-donating (hyperconjugation and weak inductive effect), which pushes electron density into the ring, partially counteracting the effect of the fluorine atom.

This electronic push-pull system can fine-tune the ligand's affinity for different metal ions. For instance, the reduced electron density on the nitrogen might favor coordination to "softer" metal ions. Mechanistic studies on substituted benzaldehyde (B42025) oximes have shown that the electronic nature of the substituents directly influences their oxidation potentials. nih.govacs.org Oximes with electron-withdrawing groups have higher oxidation potentials. nih.gov This suggests that the fluoro substituent in 2-Fluoro-4-methylbenzaldehyde oxime would increase its oxidation potential, affecting its reactivity in redox-active metal complexes.

The steric hindrance from the ortho-fluoro group could also influence the geometry of the resulting coordination complexes, potentially favoring specific isomeric forms or coordination numbers. The interplay of these electronic and steric factors makes this compound a candidate for designing complexes with specific catalytic, magnetic, or optical properties. mdpi.com

Comparative Electronic Effects of Substituents on Benzaldehyde Oxime

| Substituent | Position | Electronic Effect | Influence on Ligand Properties |

| Fluoro | Ortho | Strong Electron-Withdrawing (Inductive) | Decreases basicity of oxime N; Increases oxidation potential. nih.gov |

| Methyl | Para | Electron-Donating (Hyperconjugation) | Increases basicity of oxime N; Decreases oxidation potential. |

| Combined | 2-Fluoro, 4-Methyl | Push-pull system | Modulates overall electron density and metal ion affinity. |

Potential for Polymerization or Incorporation into Functional Polymer Architectures

The oxime functional group is a powerful tool in modern polymer chemistry, primarily through "oxime click chemistry." rsc.orgresearchgate.net This reaction involves the formation of a stable oxime bond from the condensation of a hydroxylamine (B1172632) (or an aminooxy group) with an aldehyde or ketone. rsc.org The reaction is highly efficient, often proceeds under mild, catalyst-free conditions, and produces water as the only benign byproduct, making it attractive for creating functional polymers. rsc.orgrsc.org

This compound itself contains the oxime group, but its precursor, 2-fluoro-4-methylbenzaldehyde, is the key component for incorporation into polymer chains. scbt.comthermofisher.com Polymers containing aldehyde functionalities can be readily modified post-polymerization by reacting them with aminooxy-terminated molecules or polymers. rsc.orgjuniperpublishers.com Alternatively, a monomer derived from 2-fluoro-4-methylbenzaldehyde could be copolymerized to introduce the aldehyde group throughout a polymer backbone.

The resulting oxime linkages can be dynamic covalent bonds. researchgate.netrsc.org While generally stable, they can undergo reversible exchange reactions under specific triggers, such as acidic conditions or the presence of competing alkoxyamines or carbonyl compounds. rsc.orgrsc.org This dynamic nature allows for the creation of adaptable and responsive materials, such as self-healing hydrogels and reconfigurable nanoparticles. researchgate.netrsc.org The incorporation of the 2-fluoro-4-methylphenyl moiety would also impart specific properties to the resulting polymer, such as increased thermal stability and hydrophobicity, due to the presence of the fluorinated aromatic ring.

Applications of Oxime Chemistry in Polymer Science

| Application | Description | Relevance of 2-Fluoro-4-methylbenzaldehyde |

| Polymer Post-Functionalization | Aldehyde-containing polymers react with aminooxy compounds to attach functional molecules. rsc.orgjuniperpublishers.com | The aldehyde precursor can be used to create polymers ready for oxime ligation. |

| Step-Growth Polymerization | Monomers with aldehyde and aminooxy groups react to form polymer chains linked by oxime bonds. rsc.org | A bifunctional derivative could be used as a monomer. |

| Dynamic Covalent Materials | The reversibility of the oxime bond allows for the creation of self-healing or adaptable materials. researchgate.netrsc.org | The resulting oxime-containing polymer would possess this dynamic character. |

| Hydrogel Synthesis | Crosslinking polymer chains with oxime bonds to form hydrogel networks. rsc.orgresearchgate.net | Can be used as a crosslinking agent or as part of the polymer backbone in hydrogel formation. |

Investigation in Supramolecular Assembly and Crystal Engineering

Supramolecular assembly relies on non-covalent interactions like hydrogen bonding, π-π stacking, and halogen bonding to construct well-ordered, higher-level structures from molecular building blocks. The structure of this compound possesses several features that make it a promising candidate for crystal engineering.

The primary site for hydrogen bonding is the hydroxyl group (-OH) of the oxime moiety. This group can act as both a hydrogen bond donor and acceptor, facilitating the formation of various supramolecular synthons, such as dimers or catemeric chains, which are commonly observed in the crystal structures of oximes.

The aromatic ring provides a platform for π-π stacking interactions. The electron distribution in the ring, influenced by the electron-withdrawing fluorine and electron-donating methyl group, can direct the geometry of these stacking interactions (e.g., parallel-displaced or T-shaped). Furthermore, the fluorine atom itself can participate in weaker interactions, including C-H···F hydrogen bonds and halogen···halogen interactions, which can provide additional stability and control over the resulting crystal packing. The interplay between the strong hydrogen bonds of the oxime group and the weaker interactions involving the substituted aromatic ring could be exploited to engineer specific solid-state architectures with desired physical properties.

Advanced Analytical Methodologies for 2 Fluoro 4 Methylbenzaldehyde Oxime in Research Contexts

Chromatographic Techniques for Purity Assessment and Isolation